molecular formula C9H20O2 B12659522 2-Propanol, 1-(hexyloxy)- CAS No. 55546-21-9

2-Propanol, 1-(hexyloxy)-

Cat. No.: B12659522
CAS No.: 55546-21-9
M. Wt: 160.25 g/mol
InChI Key: BWPAALSUQKGDBR-UHFFFAOYSA-N
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Description

2-Propanol, 1-(hexyloxy)-, also known as (2R)-1-(hexyloxy)-2-propanol, is an organic compound with the molecular formula C9H20O2. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(hexyloxy)- typically involves the reaction of propylene oxide with hexanol in the presence of a catalyst. This reaction can be carried out under mild conditions, often using an acid or base catalyst to facilitate the reaction. The process can be summarized as follows:

    Reactants: Propylene oxide and hexanol.

    Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).

    Reaction Conditions: Mild temperatures (around 50-70°C) and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(hexyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(hexyloxy)- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

    Oxidation: Hexanal or hexanone.

    Reduction: Hexanol.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

2-Propanol, 1-(hexyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of various biological compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the manufacture of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(hexyloxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This allows it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: Similar in structure but with an ethoxy group instead of a hexyloxy group.

    2-Propanol, 1-ethoxy-: Another similar compound with an ethoxy group.

Uniqueness

2-Propanol, 1-(hexyloxy)- is unique due to its longer hexyloxy chain, which imparts different physical and chemical properties compared to shorter chain analogs. This makes it suitable for specific applications where longer alkyl chains are beneficial.

Properties

CAS No.

55546-21-9

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-hexoxypropan-2-ol

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-11-8-9(2)10/h9-10H,3-8H2,1-2H3

InChI Key

BWPAALSUQKGDBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(C)O

Origin of Product

United States

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